molecular formula C10H11NO3 B084109 2,4,5-Trimethoxybenzonitrile CAS No. 14894-77-0

2,4,5-Trimethoxybenzonitrile

Cat. No. B084109
CAS RN: 14894-77-0
M. Wt: 193.2 g/mol
InChI Key: QYLMOMNYCPHSJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4,5-Trimethoxybenzonitrile involves multiple steps starting from simpler precursors. While the exact synthesis of 2,4,5-Trimethoxybenzonitrile is not directly detailed in available literature, related compounds such as 2,3,4-Trimethoxybenzoic acid have been synthesized through methylation, bromination, and cyanidation steps starting from pyrogallol, yielding intermediates like 2,3,4-trimethoxybenzonitrile, which then undergo hydrolysis (Zhao Tian-sheng, 2010). This method highlights the versatility and complexity of pathways available for synthesizing trimethoxybenzonitrile derivatives.

Molecular Structure Analysis

Molecular structure analysis of 2,4,5-Trimethoxybenzonitrile and its analogs is crucial for understanding its reactivity and properties. Studies on related structures, like 4,6-Dinitrobenzofuroxan, demonstrate the influence of nitro groups on the electrophilic character of aromatic nitriles, suggesting that substituents on the benzene ring of benzonitriles, like the trimethoxy groups in 2,4,5-Trimethoxybenzonitrile, can significantly affect their chemical behavior (Terrier, F. et al., 1992).

Chemical Reactions and Properties

The chemical reactions and properties of 2,4,5-Trimethoxybenzonitrile can be inferred from studies on similar compounds. The reactivity of nitrile groups with polysubstituted benzoquinones, for instance, shows that substituents on the benzene ring can direct the course of reactions, leading to the formation of dioxazole derivatives or influencing the selectivity towards other reaction pathways (ShiraishiShinsaku et al., 1978).

Physical Properties Analysis

The physical properties of 2,4,5-Trimethoxybenzonitrile, such as melting point, boiling point, and solubility, are essential for its application in chemical synthesis. While specific data for 2,4,5-Trimethoxybenzonitrile is not available, the properties of structurally related compounds provide insights. For example, the study on the thermochemistry of methylbenzonitriles offers valuable information on the enthalpies of formation and vaporization, which are critical for understanding the stability and reactivity of the compound (Zaitseva, K. et al., 2015).

Chemical Properties Analysis

Chemical properties, such as reactivity towards electrophiles, nucleophiles, or radicals, define the applications of 2,4,5-Trimethoxybenzonitrile in organic synthesis. Analogs like 4,6-Dinitrobenzofuroxan have been shown to be strong electrophiles, indicating that the electronic nature of the trimethoxy substituents on 2,4,5-Trimethoxybenzonitrile could similarly affect its electrophilic properties and reactivity patterns (Terrier, F. et al., 1992).

Scientific Research Applications

  • Synthesis of Pharmaceutical Intermediates : 2,3,4-Trimethoxybenzoic acid, an intermediate of trimetazidine, can be synthesized from pyrogallol, involving a process that includes methylation with dimethyl carbonate, bromination with NBS, and cyanidation with CuCN to give 2,3,4-trimethoxybenzonitrile, followed by hydrolysis (Zhao, 2010).

  • Material Science and Chemistry : The regioselective synthesis of isoxazoline-ring-fused derivatives of Sc3N@Ih-C80 and C60 involves the use of 3,5-dichloro-2,4,6-trimethoxybenzonitrile oxide (Bao et al., 2016).

  • Organic Reaction Mechanisms : Research into the reaction of 2,4,6-trimethylbenzonitrile N-oxide with various polysubstituted p-benzoquinones has provided insights into the structures of the products and the effects of substituents on reactivity (Shiraishi et al., 1978).

  • Gold(I) Catalysis : Bis(2,4,6-trimethoxybenzonitrile)gold(I) hexafluoroantimonate is shown to be a versatile pre-catalyst for various gold-catalyzed reactions, such as cyclopropanation, methoxy cyclization, and skeletal rearrangement of enyne derivatives (Raducan et al., 2011).

  • Biological and Pharmacological Studies : The synthesis, characterization, and biological evaluation of a Cr(III) complex involving 2-aminobenzonitrile as a ligand have been studied, showing potential antibacterial and antifungal activities (Govindharaju et al., 2019).

  • Serotonin Receptor Research : 4-(2-((2-hydroxybenzyl)amino)ethyl)-2,5-dimethoxybenzonitrile (25CN-NBOH), a potent serotonin 2A receptor agonist, has been used extensively in in vitro, ex vivo, and in vivo studies to explore serotonin receptor signaling (Rørsted et al., 2021).

  • Genetic Engineering for Herbicide Resistance : Research involving bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and its specific nitrilase enzyme from Klebsiella ozaenae, demonstrates a successful approach in conferring herbicide resistance in transgenic tobacco plants (Stalker et al., 1988).

properties

IUPAC Name

2,4,5-trimethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLMOMNYCPHSJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C#N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358681
Record name 2,4,5-Trimethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trimethoxybenzonitrile

CAS RN

14894-77-0
Record name 2,4,5-Trimethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Ushijima, H Togo - Synlett, 2010 - thieme-connect.com
Various electron-rich aromatics could be smoothly converted into the corresponding aromatic nitriles in good to moderate yields by treatment of electron-rich aromatics with POCl 3 and …
Number of citations: 29 www.thieme-connect.com
W Li, P Sun - The Journal of Organic Chemistry, 2012 - ACS Publications
A Pd(OAc) 2 -catalyzed ortho-alkoxylation of arylnitrile was described. Using cyano as a directing group, the aromatic C–H bond can be functionalized efficiently to generate ortho-…
Number of citations: 136 pubs.acs.org
P Maity, D Kundu, T Ghosh, BC Ranu - Organic Chemistry Frontiers, 2018 - pubs.rsc.org
A new approach for the synthesis of aryl cyanides through CC cleavage of styrenyl gem-dibromide via an in situ cyanation process by sodium azide in the presence of CuO …
Number of citations: 0 pubs.rsc.org
F Song, R Salter, L Chen - The Journal of Organic Chemistry, 2017 - ACS Publications
Degradation-reconstruction approaches for isotope labeling synthesis have been known for their remarkable efficiency, but applications are scarce due to some fundamental limitations …
Number of citations: 37 pubs.acs.org
GY Zhang, JT Yu, ML Hu, J Cheng - The Journal of Organic …, 2013 - ACS Publications
A palladium-catalyzed cyanation of aryl halides and borons has been developed by employing cuprous thiocyanate as a safe cyanide source. This protocol avoids the use of a highly …
Number of citations: 70 pubs.acs.org

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